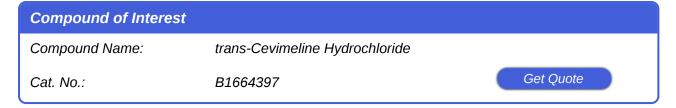


A Comparative Guide to the Biological Activity of trans-Cevimeline and cis-Cevimeline

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For Researchers, Scientists, and Drug Development Professionals

Cevimeline, a muscarinic acetylcholine receptor agonist, is a therapeutic agent primarily used for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome. It exists as two stereoisomers: cis-Cevimeline and trans-Cevimeline. The spatial arrangement of the methyl group on the oxathiolane ring defines these isomers and significantly influences their biological activity. This guide provides a comprehensive comparison of the preclinical data for cis- and trans-Cevimeline, focusing on their receptor binding affinities and functional potencies.

Executive Summary

Clinical and preclinical evidence strongly indicates that cis-Cevimeline is the biologically active isomer. The commercially available drug, Evoxac®, is the racemic mixture of the cis-isomer.[1] [2] The (-)-enantiomer of cis-Cevimeline is the primary contributor to its pharmacological effects.[2] In contrast, trans-Cevimeline is generally considered an impurity from the synthesis process and exhibits significantly lower selectivity and activity at muscarinic receptors.[1][3]

Receptor Binding and Functional Activity

Cevimeline primarily exerts its effects through the activation of M1 and M3 muscarinic acetylcholine receptors (mAChRs).[4][5] Activation of M3 receptors on salivary and lacrimal glands stimulates saliva and tear production, respectively. The M1 receptor activity of cevimeline has also been investigated for its potential in treating cognitive deficits in conditions like Alzheimer's disease.[1][6]



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Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the receptor binding affinity and functional potency of the cevimeline isomers.

Table 1: Muscarinic Receptor Binding Affinity

Isomer	Receptor Subtype	Test System	Ki (μM)	Reference
cis-Cevimeline	М3	Rat submandibular/s ublingual gland membranes	1.2 ± 0.3	[7]

Note: Comprehensive, directly comparative Ki values for both isomers across all muscarinic receptor subtypes are not readily available in the published literature. The data indicates that cis-Cevimeline has a micromolar affinity for the M3 receptor.

Table 2: Muscarinic Receptor Functional Potency (EC50)



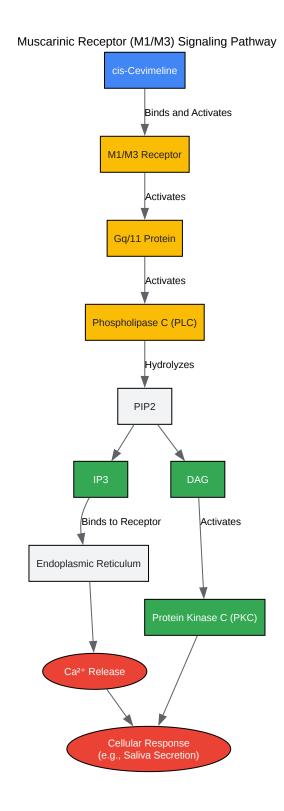
Isomer	Receptor Subtype	Test System	EC50 (μM)	Reference
cis-Cevimeline	M1	Cloned human receptors	0.023	[4]
M2	Cloned human receptors	1.04	[4]	
M3	Cloned human receptors	0.048	[4]	
M4	Cloned human receptors	1.31	[4]	
M5	Cloned human receptors	0.063	[4]	
-	Guinea pig ileum contraction	3.5	[1][3]	_
-	Guinea pig trachea contraction	3.0	[1][3]	_

Note: The EC50 values for cloned human receptors demonstrate that cis-Cevimeline is most potent at the M1 receptor, followed by the M3 and M5 receptors, with significantly lower potency at M2 and M4 receptors.[4] Data for the functional potency of trans-Cevimeline is not available in a comparable format.

Signaling Pathways and Experimental Workflows

The activation of M1 and M3 muscarinic receptors by cis-Cevimeline initiates the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.



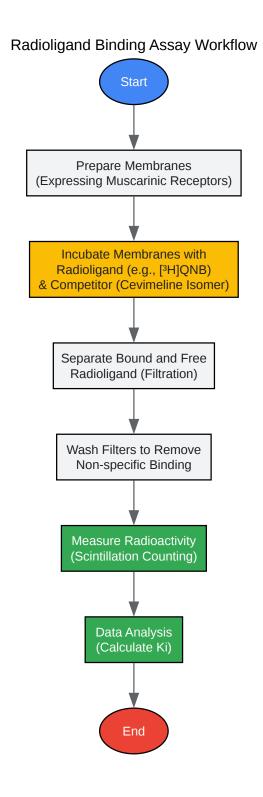


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Caption: M1/M3 receptor signaling pathway activated by cis-Cevimeline.



The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of cevimeline isomers.





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